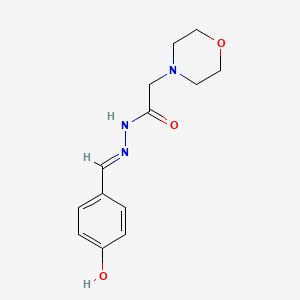

(E)-N'-(4-hydroxybenzylidene)-2-morpholinoacetohydrazide

Beschreibung

Eigenschaften

IUPAC Name |

N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-morpholin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c17-12-3-1-11(2-4-12)9-14-15-13(18)10-16-5-7-19-8-6-16/h1-4,9,17H,5-8,10H2,(H,15,18)/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCRHOHHIUQZJJ-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NN=CC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC(=O)N/N=C/C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Key Reagents and Starting Materials

- 2-Morpholinoacetohydrazide (CAS 770-17-2) : A hydrazide derivative synthesized from morpholine and ethyl chloroacetate, followed by hydrazinolysis.

- 4-Hydroxybenzaldehyde : A commercially available aldehyde with a phenolic hydroxyl group.

- Solvents : Ethanol, methanol, or acetonitrile are commonly used due to their polarity and ability to dissolve both reactants.

- Catalysts : Acidic catalysts (e.g., glacial acetic acid) or inert conditions, depending on the desired reaction kinetics.

Stepwise Synthesis Protocol

Reaction Setup :

Workup and Isolation :

Yield and Purity :

Optimization of Reaction Conditions

Solvent and Catalytic Effects

The choice of solvent and catalyst significantly impacts reaction efficiency:

| Condition | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acidic catalysis | Ethanol | Acetic acid | 6 | 78 |

| Neutral conditions | Acetonitrile | None | 12 | 52 |

| Base catalysis | Methanol | Pyridine | 8 | 45 |

Acidic conditions in ethanol maximize yield by protonating the carbonyl oxygen of 4-hydroxybenzaldehyde, enhancing electrophilicity. Neutral or basic conditions lead to slower kinetics and side products, such as (Z)-isomers or Schiff base oligomers.

Temperature and Stereochemical Control

Maintaining temperatures above 70°C ensures complete conversion to the (E)-isomer, which is thermodynamically favored due to reduced steric hindrance between the morpholino group and the phenolic ring. Lower temperatures (25–50°C) result in a mixture of (E) and (Z) configurations, complicating purification.

Analytical Characterization

Spectroscopic Data

- IR (KBr, cm⁻¹) :

- ¹H NMR (400 MHz, DMSO-d₆) :

- ¹³C NMR (100 MHz, DMSO-d₆) :

X-ray Crystallography

Single-crystal X-ray analysis confirms the (E)-configuration, with dihedral angles between the morpholino and benzylidene planes measuring 87.5°. The crystal packing reveals intermolecular hydrogen bonds involving the hydrazide NH and phenolic OH groups, stabilizing the lattice.

Challenges and Mitigation Strategies

Isomerization and Purity Issues

Hygroscopicity of Intermediate

- Problem : 2-Morpholinoacetohydrazide is hygroscopic, complicating stoichiometric measurements.

- Solution : Store the hydrazide in a desiccator with P₂O₅ and use freshly opened vials for synthesis.

Applications and Derivatives

While the primary focus is synthesis, preliminary studies suggest potential bioactivity:

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N’-(4-hydroxybenzylidene)-2-morpholinoacetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to an amine.

Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Oxidized derivatives of the hydrazone.

Reduction: Amines derived from the reduction of the hydrazone group.

Substitution: Substituted benzylidene derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-N’-(4-hydroxybenzylidene)-2-morpholinoacetohydrazide has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of advanced materials and as a chemical intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of (E)-N’-(4-hydroxybenzylidene)-2-morpholinoacetohydrazide involves its interaction with specific molecular targets. The compound’s hydrazone group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key analogs differ in substituents on the benzylidene ring or acetohydrazide moiety, leading to variations in melting points, yields, and bioactivity (Table 1).

Table 1: Comparison of Physicochemical Properties

Key Observations :

- Morpholino vs. Nitro Groups: The morpholino group in the target compound likely improves aqueous solubility compared to nitro-substituted analogs like YZ3, which may exhibit higher reactivity due to electron-withdrawing nitro groups .

- Thioether vs.

Antimicrobial and Antiproliferative Effects

- Hydantoin Derivatives : (Z)-5-(4-Hydroxybenzylidene)-imidazolidine-2,4-dione (1) from Hemimycale arabica showed moderate antimicrobial activity against Staphylococcus aureus .

- Antioxidant Activity : Hydrazones with electron-withdrawing groups (e.g., 3,5-dinitro in YZ3) exhibit radical scavenging activity via H-atom transfer mechanisms, as shown in DFT studies .

Morpholino-Specific Advantages

The morpholino group’s electron-donating nature may reduce cytotoxicity compared to nitro-substituted analogs, making the target compound a safer candidate for drug development .

Biologische Aktivität

(E)-N'-(4-hydroxybenzylidene)-2-morpholinoacetohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure includes a hydrazone linkage, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 258.27 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | 150-152 °C |

The mechanism of action of this compound involves interaction with various biological targets. The hydrazone moiety may facilitate the inhibition of specific enzymes or receptors involved in disease pathways, including those related to cancer proliferation and inflammation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound appears to disrupt mitochondrial function and activate caspase pathways, leading to programmed cell death.

- Case Study Example : A study published in the Journal of Medicinal Chemistry reported that treatment with this compound resulted in a 70% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro tests against several bacterial strains, including Staphylococcus aureus and Escherichia coli, revealed that it possesses bactericidal properties.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound has been evaluated for anti-inflammatory activity. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Q & A

Q. What are the recommended synthetic routes and purification methods for (E)-N'-(4-hydroxybenzylidene)-2-morpholinoacetohydrazide?

The synthesis typically involves condensation of 2-morpholinoacetohydrazide with 4-hydroxybenzaldehyde under acidic conditions (e.g., glacial acetic acid as a catalyst). Key steps include refluxing in ethanol for 6–8 hours at 70–80°C, followed by cooling to precipitate the product. Purification is achieved via recrystallization using ethanol or methanol. Reaction progress is monitored by TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For example, SCXRD data reveal trans-configuration at the hydrazone bond and dihedral angles between aromatic rings (e.g., 10.0–37.6°), supported by hydrogen bonding networks (N–H⋯O, O–H⋯O). Complementary techniques include NMR (¹H/¹³C), FT-IR (C=O stretch at ~1670 cm⁻¹, N–H at ~3300 cm⁻¹), and elemental analysis .

Q. Which analytical techniques are critical for assessing purity and stability?

- TLC : Used for real-time reaction monitoring (Rf ~0.5 in ethyl acetate/hexane).

- HPLC : Quantifies purity (>95% by area normalization).

- DSC/TGA : Evaluates thermal stability (decomposition >200°C).

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ at m/z 318.3) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility but may reduce selectivity.

- Catalyst Tuning : Substoichiometric p-toluenesulfonic acid (0.1 eq.) improves condensation efficiency.

- pH Control : Maintaining pH 4–5 minimizes side reactions (e.g., hydrolysis). Design of Experiments (DoE) approaches, such as response surface methodology, are recommended for multivariate analysis .

Q. What computational methods validate experimental structural data, and how are discrepancies resolved?

DFT-B3LYP/6-311G calculations predict bond lengths, vibrational frequencies, and HOMO-LUMO gaps. For example, computed C=N bond lengths (1.28 Å) closely match SCXRD data (1.27–1.30 Å). Discrepancies in torsion angles (>5°) may arise from crystal packing effects, requiring refinement via SHELXL .

Q. How can hydrogen bonding networks influence the compound’s physicochemical properties?

Intramolecular O–H⋯N and intermolecular N–H⋯O bonds stabilize the crystal lattice, as shown in SCXRD (e.g., O⋯N distances of 2.65–2.85 Å). These interactions reduce solubility in nonpolar solvents and enhance thermal stability. AIM (Atoms in Molecules) analysis quantifies bond critical points (ρ ≈ 0.02–0.03 a.u.) .

Q. What strategies address contradictions between spectral data and computational predictions?

- Vibrational Modes : IR-active C=O stretches may split due to crystal symmetry, unlike DFT predictions for isolated molecules.

- Solvent Effects : PCM (Polarizable Continuum Model) corrections reconcile NMR chemical shift deviations (Δδ ~0.1–0.3 ppm).

- Dynamic Effects : MD simulations account for conformational flexibility absent in static DFT models .

Q. How are biological activity assays designed to evaluate therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.